

An In-depth Technical Guide to 4-Bromooctane (CAS: 999-06-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688

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Introduction

4-Bromooctane, identified by the CAS number 999-06-4, is an organobromine compound with the chemical formula $C_8H_{17}Br$.^{[1][2]} It is a secondary bromoalkane where the bromine atom is substituted at the fourth position of an octane chain. This colorless to pale yellow liquid serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and surfactant industries.^[3] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the octyl group into various molecular scaffolds through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information for **4-Bromooctane**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Bromooctane** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ Br	[1][2]
Molecular Weight	193.12 g/mol	[1][3]
CAS Number	999-06-4	[1][2]
IUPAC Name	4-bromooctane	[1][2]
Synonyms	4-Octyl bromide, Octane, 4-bromo-	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	190.8 °C at 760 mmHg	[1]
Flash Point	56.1 °C	[1]
Density	1.108 g/cm ³	[1]
Refractive Index	1.450	[1]
InChI	InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3	[2]
InChIKey	FDODEDHSASFCSW-UHFFFAOYSA-N	[2]
SMILES	CCCCC(CCC)Br	[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromooctane**, which are crucial for its identification and characterization.

NMR Spectroscopy

Spectrum	Description
^1H NMR	Data available in spectral databases. [1] Characteristic signals would include a multiplet for the proton on the carbon bearing the bromine (CH-Br) and overlapping multiplets for the methylene and methyl protons of the octyl chain.
^{13}C NMR	Data available in spectral databases. [1] The spectrum would show distinct signals for the eight carbon atoms of the octane chain, with the carbon attached to the bromine appearing at a characteristic chemical shift.

Mass Spectrometry

Technique	Key Features
GC-MS	The mass spectrum of 4-Bromooctane will exhibit a characteristic isotopic pattern for bromine, with two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity due to the presence of the ^{79}Br and ^{81}Br isotopes. [4] [5] Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the carbon-carbon bonds. [4] [5]

Infrared (IR) Spectroscopy

Technique	Key Absorptions
FTIR	The IR spectrum of 4-Bromooctane will be dominated by absorptions corresponding to the alkyl chain. ^{[1][6]}
C-H stretching: Strong absorptions in the 2850-2960 cm^{-1} region. ^[6]	
C-H bending: Absorptions around 1465 cm^{-1} and 1375 cm^{-1} . ^[6]	
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm^{-1} . ^[6]	

Synthesis and Reactions

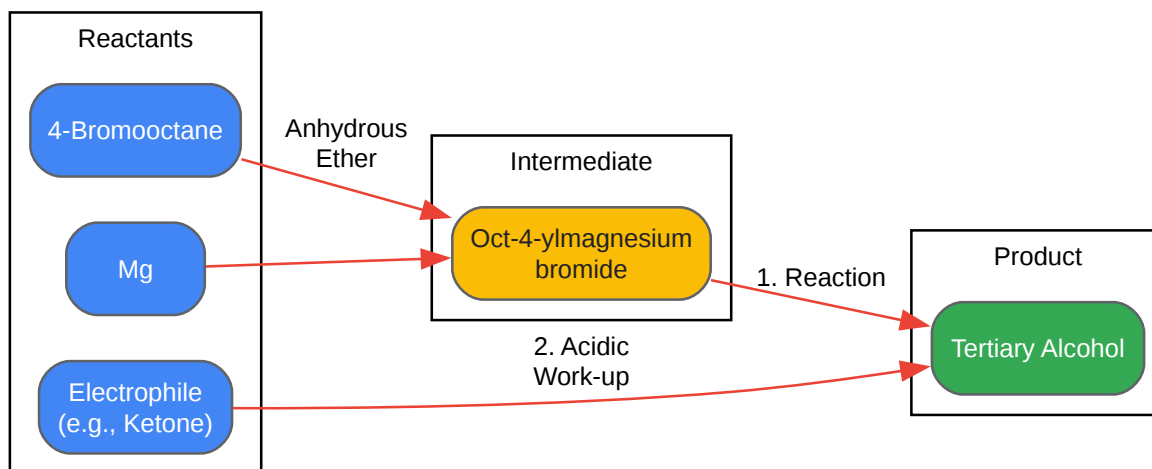
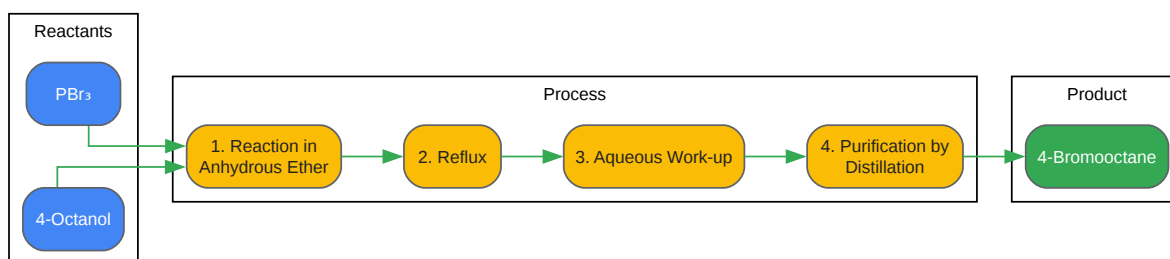
Synthesis of 4-Bromooctane

A common method for the synthesis of **4-Bromooctane** is via the bromination of 4-octanol using a brominating agent such as phosphorus tribromide (PBr_3) or hydrobromic acid (HBr).

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-octanol and an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** The flask is cooled in an ice-water bath. Phosphorus tribromide (PBr_3), typically one-third of a molar equivalent, is added dropwise from the dropping funnel with vigorous stirring.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The

combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **4-Bromooctane** is then purified by fractional distillation under reduced pressure to yield the final product.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromooctane (CAS: 999-06-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583688#4-bromooctane-cas-number-999-06-4]

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